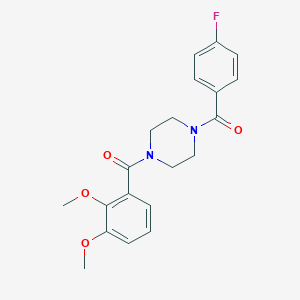
1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine, also known as PPP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. PPP is known to interact with various receptors in the brain and has been shown to have significant effects on behavior and cognition.
Mécanisme D'action
1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine acts as a selective antagonist of the dopamine D2 receptor and a sigma-1 receptor agonist. It also has affinity for the NMDA receptor. 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine has been shown to inhibit the release of dopamine in the brain, which may contribute to its effects on behavior and cognition. Additionally, 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine has been shown to modulate the activity of the sigma-1 receptor, which is involved in the regulation of calcium signaling and has been implicated in a variety of neurological disorders.
Biochemical and Physiological Effects:
1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine has been shown to have significant effects on behavior and cognition. In animal studies, 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine has been shown to improve learning and memory, reduce anxiety, and have antidepressant-like effects. 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine has also been shown to reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine in lab experiments is its selectivity for the dopamine D2 receptor and sigma-1 receptor, which allows for more precise manipulation of these systems. Additionally, 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine has been shown to have a relatively low toxicity profile and is well-tolerated in animal models. However, one limitation of using 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine is its relatively short half-life, which may require frequent dosing in experiments.
Orientations Futures
There are several potential future directions for research on 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine. One area of interest is the role of 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine in the regulation of calcium signaling, particularly through its interaction with the sigma-1 receptor. Additionally, further research is needed to determine the potential therapeutic applications of 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine in the treatment of neurological disorders, such as addiction and depression. Finally, the development of more selective and potent derivatives of 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine may provide new tools for investigating the role of dopamine D2 and sigma-1 receptors in behavior and cognition.
Méthodes De Synthèse
1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine can be synthesized using a variety of methods, including the reduction of N-benzyl-4-(pyrrolidin-1-yl)piperidine using sodium borohydride or lithium aluminum hydride. Another method involves the reaction of 1-benzylpiperidin-4-one with phenylmagnesium bromide followed by reduction with sodium borohydride. The purity and yield of 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to interact with various receptors in the brain, including the dopamine D2 receptor, sigma-1 receptor, and NMDA receptor. 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine has been used to study the role of these receptors in behavior and cognition, including learning and memory, addiction, and depression.
Propriétés
Nom du produit |
1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine |
|---|---|
Formule moléculaire |
C18H28N2 |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
1-(3-phenylpropyl)-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C18H28N2/c1-2-7-17(8-3-1)9-6-12-19-15-10-18(11-16-19)20-13-4-5-14-20/h1-3,7-8,18H,4-6,9-16H2 |
Clé InChI |
ZYRFBJKAZWWPCP-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2CCN(CC2)CCCC3=CC=CC=C3 |
SMILES canonique |
C1CCN(C1)C2CCN(CC2)CCCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246887.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B246889.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B246891.png)


![N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide](/img/structure/B246894.png)






![1-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246917.png)
![1-[3-(2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246918.png)